An In-depth Technical Guide to 2-Methoxyphenothiazine: From Synthesis to Potential Therapeutic Applications
An In-depth Technical Guide to 2-Methoxyphenothiazine: From Synthesis to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxyphenothiazine, a heterocyclic compound with significant potential in medicinal chemistry. This document details its chemical properties, synthesis, and explores its biological activities, focusing on its promise as an antitubercular and anticancer agent. Detailed experimental protocols and visual representations of its mechanisms of action are provided to support further research and development.
Core Chemical Properties
2-Methoxyphenothiazine is a derivative of phenothiazine (B1677639), a class of compounds known for a wide range of pharmacological activities.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₁NOS | [1] |
| Molecular Weight | 229.3 g/mol | [1] |
| CAS Number | 1771-18-2 | [1] |
| Appearance | Yellow or pale gray solid | |
| IUPAC Name | 2-methoxy-10H-phenothiazine |
Synthesis of 2-Methoxyphenothiazine
An established method for the synthesis of 2-Methoxyphenothiazine involves a multi-step process commencing with resorcinol (B1680541) and aniline (B41778).[2] An improved iteration of this synthesis reports a total yield as high as 74.2%.[3]
Experimental Protocol: Synthesis of 2-Methoxyphenothiazine
This protocol is adapted from a patented synthesis method.[2]
Step 1: Amination
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Mix resorcinol and aniline in a 1:1.2 molar ratio.
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Heat the mixture to 185-195°C with stirring.
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Add a catalyst (e.g., p-toluenesulfonic acid, benzenesulfonic acid, sulfuric acid, or phosphoric acid) to initiate a dehydration and amination reaction, forming Intermediate I.
Step 2: Etherification
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To Intermediate I, add a solvent and an alkali (e.g., potassium carbonate, sodium carbonate, sodium hydroxide, or potassium hydroxide) in a 1:1 to 1:1.5 molar ratio of Intermediate I to alkali.
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While heating at 30-80°C, add a methylating agent (e.g., dimethyl sulfate, dimethyl carbonate, or trimethyl orthoformate) dropwise.
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Continue the reaction for 3-8 hours to yield Intermediate II.
Step 3: Cyclization
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To Intermediate II, add a solvent and sulfur, with a molar ratio of sulfur to Intermediate II between 1:1 and 3:1.
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Heat the mixture to reflux at 80-130°C.
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Add iodine to initiate the ring closure reaction.
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Maintain the reaction for 6-12 hours to produce the crude 2-Methoxyphenothiazine.
Step 4: Purification
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Recrystallize the crude product from a suitable solvent to obtain pure 2-Methoxyphenothiazine.
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Dry the purified product and weigh it.
Biological Activity and Therapeutic Potential
Phenothiazine derivatives are recognized for their diverse biological activities, including antibacterial, antifungal, anticancer, and antipsychotic properties. 2-Methoxyphenothiazine, as a member of this class, is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Levomepromazine and Methotrimeprazine.
Antitubercular Activity
Phenothiazines have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[4][5][6][7][8] The proposed mechanism of action involves the inhibition of the type II NADH:quinone oxidoreductase (Ndh), a crucial enzyme in the respiratory chain of Mtb.[4][5]
This protocol is a standard method for assessing the antitubercular activity of compounds.
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Culture Mycobacterium tuberculosis H37Rv to mid-log phase.
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Prepare serial dilutions of 2-Methoxyphenothiazine in a 96-well microplate.
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Add the Mtb culture to each well.
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Incubate the plates at 37°C for 7 days.
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Add Alamar Blue solution to each well and incubate for another 24 hours.
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Determine the Minimum Inhibitory Concentration (MIC) by observing the color change from blue (no growth) to pink (growth).
Caption: Inhibition of Mtb's respiratory chain by 2-Methoxyphenothiazine.
Anticancer Activity
Phenothiazines have also been investigated for their anticancer properties. Their mechanism in this context is thought to be twofold: the inhibition of calmodulin (CaM) and the activation of protein phosphatase 2A (PP2A), both of which are involved in cancer cell signaling pathways.
This assay measures the displacement of a fluorescently labeled calmodulin-binding peptide.
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Prepare a solution containing calmodulin and a fluorescein-labeled calmodulin-binding peptide.
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Add varying concentrations of 2-Methoxyphenothiazine to the solution.
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Measure the fluorescence polarization. A decrease in polarization indicates the displacement of the fluorescent peptide by 2-Methoxyphenothiazine, signifying inhibition of the calmodulin-peptide interaction.
This protocol assesses the ability of a compound to activate PP2A, often measured by the dephosphorylation of its downstream targets.
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Culture cancer cells and treat them with 2-Methoxyphenothiazine.
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Lyse the cells and perform a PP2A immunoprecipitation using an antibody specific to the catalytic subunit of PP2A.
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Measure the phosphatase activity of the immunoprecipitated PP2A using a specific assay kit.
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Alternatively, perform immunoblotting for phosphorylated downstream targets of PP2A, such as p-ERK and p-JNK. A decrease in the levels of these phosphorylated proteins indicates PP2A activation.
Caption: Dual mechanism of 2-Methoxyphenothiazine in cancer cells.
Summary of Quantitative Data
| Compound/Derivative | Assay | Target | Result |
| Thioridazine | Enzyme Inhibition | Recombinant Mtb Ndh | IC₅₀ = 11.4 µM |
| Phenothiazine Derivatives | In Vitro Antitubercular | M. tuberculosis | MICs = 12.5-25 mg/L |
| Fluphenazine | Calmodulin Inhibition | Calmodulin | Submicromolar affinity |
| Fluphenazine Mustard | Calmodulin Inhibition | Calmodulin | Submicromolar affinity |
Conclusion
2-Methoxyphenothiazine is a versatile chemical intermediate with significant potential for the development of new therapeutic agents. Its role as a precursor to established antipsychotic drugs is well-documented, and the broader biological activities of the phenothiazine class suggest promising avenues for future research, particularly in the fields of infectious diseases and oncology. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic applications of 2-Methoxyphenothiazine and its derivatives.
References
- 1. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]
- 2. CN105418537A - Synthetic method of 2-methoxy phenothiazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitubercular pharmacodynamics of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitubercular pharmacodynamics of phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel non-neuroleptic phenothiazines inhibit Mycobacterium tuberculosis replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenothiazines as anti-multi-drug resistant tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenothiazines as a solution for multidrug resistant tuberculosis: From the origin to present - PubMed [pubmed.ncbi.nlm.nih.gov]
